molecular formula C19H18N2O2 B2872099 (2E)-2-cyano-N-(2,4-dimethylphenyl)-3-(3-methoxyphenyl)acrylamide CAS No. 894231-98-2

(2E)-2-cyano-N-(2,4-dimethylphenyl)-3-(3-methoxyphenyl)acrylamide

Cat. No.: B2872099
CAS No.: 894231-98-2
M. Wt: 306.365
InChI Key: PFWBSIVWIASDCY-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-cyano-N-(2,4-dimethylphenyl)-3-(3-methoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C19H18N2O2 and its molecular weight is 306.365. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Mechanofluorochromic Properties

Researchers have synthesized structurally simple acrylamide derivatives, including 2-cyano-3-(2-methoxyphenyl)-2-propenamide and related compounds, to study their optical properties. These compounds exhibit distinct optical behaviors due to their unique face-to-face stacking modes. The study demonstrated that the emission peaks of certain derivatives exhibited a red-shift upon grinding, attributed to the phase transformation from crystalline to amorphous. This research highlights the potential use of acrylamide derivatives in developing materials with tunable optical properties (Qing‐bao Song et al., 2015).

Corrosion Inhibition

Acrylamide derivatives have been studied for their effectiveness as corrosion inhibitors for copper in nitric acid solutions. The research explored the synthesis and characterization of new acrylamide derivatives and their application in protecting copper against corrosion, demonstrating their potential as effective corrosion inhibitors in industrial applications (Ahmed Abu-Rayyan et al., 2022).

Solar Cell Applications

The molecular engineering of organic sensitizers for solar cell applications has incorporated acrylamide derivatives. Novel organic sensitizers, featuring donor, electron-conducting, and anchoring groups, were synthesized and shown to exhibit high incident photon-to-current conversion efficiency when anchored onto TiO2 films. This indicates the role of acrylamide derivatives in enhancing the performance of dye-sensitized solar cells (Sanghoon Kim et al., 2006).

Cytotoxicity Studies

The synthesis and in vitro cytotoxic activity evaluation of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, synthesized from acrylamide derivatives, have been conducted. These studies are crucial for developing new therapeutic agents, as they provide insights into the cytotoxic properties of these compounds against specific cancer cell lines (Ashraf S. Hassan et al., 2014).

Photopolymerization and Material Science

Acrylamide derivatives have been used as photoinitiators for free radical photopolymerization (FRP) of (meth)acrylates under near UV or visible LED irradiation. This research showcases the potential of acrylamide derivatives in photopolymerization processes, contributing to advancements in material science and engineering (Jing Zhang et al., 2014).

Properties

IUPAC Name

(E)-2-cyano-N-(2,4-dimethylphenyl)-3-(3-methoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-13-7-8-18(14(2)9-13)21-19(22)16(12-20)10-15-5-4-6-17(11-15)23-3/h4-11H,1-3H3,(H,21,22)/b16-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFWBSIVWIASDCY-MHWRWJLKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=CC2=CC(=CC=C2)OC)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)/C(=C/C2=CC(=CC=C2)OC)/C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.